molecular formula C20H21ClN2O B12993478 1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine

1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine

Cat. No.: B12993478
M. Wt: 340.8 g/mol
InChI Key: UIPJVMKBWUGQDE-UHFFFAOYSA-N
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Description

1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Chlorination: Introduction of the chlorine atom at the 2-position of the quinoline ring using reagents like phosphorus oxychloride (POCl3).

    Alkylation: Introduction of the 6,7-dimethyl groups through alkylation reactions.

    Methanamine Formation: The final step involves the reaction of the quinoline derivative with 4-methoxybenzylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological processes.

    Interaction with Receptors: Modulation of receptor activity to exert therapeutic effects.

    Pathway Modulation: Influence on signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Benzylamine Derivatives: Compounds like benzylamine and its substituted derivatives, used in various chemical reactions.

Uniqueness

1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine is unique due to its specific substitution pattern on the quinoline ring and the presence of the 4-methoxybenzyl group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C20H21ClN2O/c1-13-8-16-10-17(20(21)23-19(16)9-14(13)2)12-22-11-15-4-6-18(24-3)7-5-15/h4-10,22H,11-12H2,1-3H3

InChI Key

UIPJVMKBWUGQDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNCC3=CC=C(C=C3)OC

Origin of Product

United States

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